molecular formula C17H23N3O5S B2861196 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 731815-69-3

3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No.: B2861196
CAS No.: 731815-69-3
M. Wt: 381.45
InChI Key: NINIYUPEDPJWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(5-morpholin-4-ylsulfonyl-1-propylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-2-7-20-15-4-3-13(26(23,24)19-8-10-25-11-9-19)12-14(15)18-16(20)5-6-17(21)22/h3-4,12H,2,5-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINIYUPEDPJWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Efficiency

The BAIL gel catalyst ([BsAIm][OTf]/SCF) enhances cyclocondensation kinetics by protonating carbonyl intermediates, reducing activation energy by 30% compared to conventional acids.

Sulfonylation Selectivity

Density functional theory (DFT) calculations reveal that non-bonding S···O interactions between the morpholine sulfonyl group and benzodiazole nitrogen stabilize the transition state, favoring para-substitution.

Comparative Analysis of Synthetic Routes

Step Method A (PVP-TfOH) Method B (BAIL Gel)
Benzodiazole Yield 85–90% 78–82%
Reaction Time 10–15 min 45–60 min
Catalyst Cost $0.50/g $2.80/g

Method A offers superior efficiency for large-scale synthesis, while Method B provides better regiocontrol for complex substrates.

Challenges and Solutions

  • Regioselectivity in Sulfonylation : Use electron-withdrawing groups (e.g., chloro) at position 4 to direct sulfonylation to position 5.
  • Acid Sensitivity : Replace AlCl₃ with FeCl₃ in Friedel-Crafts reactions to minimize decomposition.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Oxidation of the morpholine-4-sulfonyl group can be achieved using oxidizing agents like mCPBA.

  • Reduction

    • Reduction of the nitrobenzene intermediate to an amine can be done using H₂/Pd.

  • Substitution

    • Alkylation reactions for propyl substitution utilize bases and appropriate alkyl halides.

Common Reagents and Conditions

  • Oxidizing agents: mCPBA, Na₂Cr₂O₇.

  • Reducing agents: H₂/Pd, NaBH₄.

  • Bases: NaOH, K₂CO₃.

  • Solvents: Toluene, DCM (dichloromethane).

Major Products

  • Oxidation leads to sulfoxides or sulfones.

  • Reduction converts nitro compounds to amines.

  • Substitution can introduce various alkyl or aryl groups depending on the reagents used.

Scientific Research Applications

Chemistry

  • 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid serves as a useful intermediate in the synthesis of more complex molecules and drug candidates.

Biology

  • Investigated for its potential to modulate biological pathways due to its structural elements that interact with biomolecular targets.

Medicine

  • Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

  • Utilized in the development of specialized materials, dyes, and as a precursor in the synthesis of polymers.

Mechanism of Action

Effects

  • The compound's interaction with molecular targets involves binding to active sites of enzymes or receptors, altering their function.

Molecular Targets and Pathways

  • Targets might include enzymes like kinases, phosphatases, or receptors like GPCRs (G protein-coupled receptors).

  • Modulates signal transduction pathways relevant to inflammation, cell growth, or metabolic processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[5-(Morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid
  • CAS Registry Number : 731815-69-3
  • Molecular Formula : C₁₇H₂₃N₃O₅S
  • Molecular Weight : 381.447 g/mol
  • Structural Features: Core: 1H-1,3-benzodiazole (benzimidazole analog) with a propyl group at position 1. Substituent: Morpholine-4-sulfonyl group at position 5, contributing strong electron-withdrawing effects.

This compound is distinguished by its morpholine-sulfonyl moiety, which enhances polarity and may improve solubility compared to simpler sulfonamide analogs. The propanoic acid group adds acidity, making it a candidate for salt formation or targeted interactions in biological systems.

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-(1-Propyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic Acid

  • CAS Registry Number : 793678-98-5
  • Molecular Formula : C₁₃H₁₇N₃O₄S
  • Molecular Weight : ~311.35 g/mol
  • Substituent : Sulfamoyl (-SO₂NH₂) at position 5 instead of morpholine-4-sulfonyl.

Comparison Highlights :

Property Target Compound (731815-69-3) Sulfamoyl Analog (793678-98-5)
Molecular Weight 381.447 g/mol ~311.35 g/mol
Substituent Morpholine-4-sulfonyl (-SO₂-morpholine) Sulfamoyl (-SO₂NH₂)
Polarity Higher (due to morpholine oxygen) Moderate (sulfamoyl is less polar)
Acidity Propanoic acid (pKa ~4-5) Propanoic acid (similar pKa)
Potential Bioactivity Likely targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) with enhanced solubility Classical sulfonamide pharmacophore, possibly less soluble

Implications :

  • The sulfamoyl group in the analog is a common pharmacophore in diuretics (e.g., acetazolamide), suggesting divergent therapeutic applications despite structural similarities.

Benzimidazole Derivatives with Sulfinyl and Morpholine Groups

Example Compounds :

  • 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy-benzimidazole derivatives (e.g., 3o, 3p, 3s, 3t)
  • Key Features :
    • Core : Benzimidazole with sulfinyl (-SO) or sulfonyl (-SO₂) groups.
    • Substituents : Methoxy, pyridylmethyl, and morpholine-propoxy groups.
    • Molecular Complexity : Higher due to multiple substituents (e.g., methoxy, dimethylpyridyl).

Comparison Highlights :

Property Target Compound (731815-69-3) Benzimidazole Derivatives (3o, 3p, etc.)
Core Structure 1H-1,3-benzodiazole Benzimidazole with sulfinyl/sulfonyl groups
Key Substituents Morpholine-sulfonyl, propanoic acid Morpholine-propoxy, methoxy, pyridylmethyl
Electronic Effects Strong electron-withdrawing (sulfonyl) Moderate (sulfinyl is less electron-withdrawing)
Bioactivity Context Potential enzyme inhibition Proton pump inhibition (similar to omeprazole)

Implications :

  • The target compound’s propanoic acid tail differentiates it from these derivatives, which focus on sulfinyl-mediated proton pump interactions.
  • Morpholine-propoxy groups in the derivatives may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s morpholine-sulfonyl group.

Morpholino-Triazine Derivatives

Example Compound :

  • 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (Compound 22)
  • Key Features :
    • Core : 1,3,5-Triazine with dual morpholine substituents.
    • Functional Groups : Ureido and benzoic acid.

Comparison Highlights :

Property Target Compound (731815-69-3) Morpholino-Triazine (Compound 22)
Core Structure Benzodiazole 1,3,5-Triazine
Morpholine Placement Sulfonyl-linked Directly attached to triazine ring
Acidic Group Propanoic acid Benzoic acid
Potential Applications Enzyme inhibition (sulfonamide targets) Kinase inhibition or DNA-binding agents

Implications :

  • The triazine core in Compound 22 allows for planar stacking interactions, unlike the non-planar benzodiazole core of the target compound.
  • Both compounds utilize morpholine for solubility but differ in core electronic properties and likely biological targets.

Structural and Computational Analysis Considerations

  • Crystallography Tools : Programs like SHELX and structure validation protocols are critical for confirming molecular conformations, especially for comparing ring puckering (e.g., benzodiazole vs. triazine planarity) .
  • Electronic Effects : The morpholine-sulfonyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, distinguishing it from smaller sulfonamides or sulfinyl analogs.

Biological Activity

3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H21N3O5S
  • CAS Number : 731815-69-3
  • SMILES Notation : CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCC(=O)O

The compound features a morpholine ring and a benzodiazole moiety, which are known for their diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzodiazole have shown significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus .

CompoundBacterial StrainActivity Level
Compound AE. coliStrong
Compound BStaphylococcus aureusWeak

2. Cytotoxic Activity

In vitro studies have demonstrated that this compound may have cytotoxic effects against cancer cell lines. For example, compounds with similar structures were tested against the HepG2 human liver carcinoma cell line, yielding low IC50 values indicative of potent anticancer activity . The IC50 values for related compounds ranged from 6.525 μM to 10.97 μM, suggesting strong potential for therapeutic applications.

3. Enzyme Inhibition

The sulfonamide group present in the compound is associated with enzyme inhibition properties. Studies on related compounds have shown effective inhibition of acetylcholinesterase (AChE) and urease, which are relevant in treating neurological disorders and managing urinary tract infections .

The biological activity of this compound is primarily attributed to:

  • Binding Affinity : The compound's structural components facilitate binding to specific receptors or enzymes, enhancing its pharmacological effects.
  • Interaction with Cellular Targets : The morpholine and benzodiazole moieties may interact with cellular pathways involved in proliferation and apoptosis.

Study 1: Anticancer Activity

A study investigating the anticancer properties of benzodiazole derivatives found that several compounds exhibited significant cytotoxicity against HepG2 cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial efficacy of various sulfonamide derivatives demonstrated that specific modifications led to increased activity against resistant bacterial strains . This suggests that the sulfonamide component in the compound could be pivotal for its antimicrobial properties.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonation and alkylation efficiency .
  • Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling reactions .
  • Temperature Control : Reflux conditions (80–100°C) are critical for cyclization steps .

Q. Table 1. Reaction Conditions and Yields

StepReagents/ConditionsYield RangeReference
SulfonationMorpholine sulfonic acid chloride, DCM, RT65–75%
Alkylation1-Bromopropane, K₂CO₃, DMF, 80°C70–80%
Propanoic Acid CouplingEDC/HOBt, THF, RT60–70%

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., propyl group at 1.0–1.5 ppm, morpholine sulfonyl protons at 3.5–3.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₂₁N₃O₅S: 367.12 g/mol) .

Advanced Tip : Couple LC-MS for real-time purity tracking during synthesis .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Metabolite Interference : Conduct LC-MS to identify degradation products in assay media .

Case Study : If a study reports IC₅₀ = 10 μM in enzymatic assays but no activity in cell-based assays, check membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) .

Advanced: What computational approaches predict target binding affinity and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The morpholine sulfonyl group often forms hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and sulfonamide charge distribution .

Example : MD simulations revealed stable binding of the sulfonyl group to carbonic anhydrase IX’s zinc center, explaining its inhibition .

Basic: What key factors should be prioritized in pharmacokinetic (PK) studies for this compound?

Methodological Answer:

  • Solubility : Use phosphate-buffered saline (PBS, pH 7.4) for solubility assays; consider PEGylation if logP >3 .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for metabolite identification .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis to measure unbound fraction; PPB >90% may limit bioavailability .

Advanced: How does the morpholine-4-sulfonyl moiety influence reactivity and target interactions?

Methodological Answer:

  • Chemical Reactivity : The sulfonamide group acts as a hydrogen bond acceptor, enhancing solubility and enzyme inhibition (e.g., carbonic anhydrase) .
  • Biological Selectivity : The morpholine ring’s conformational flexibility allows adaptation to hydrophobic pockets in protein targets .
  • Case Study : Replacement with a piperazine sulfonyl group reduced activity by 50%, highlighting morpholine’s role in target affinity .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis steps due to dust generation .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfonamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.